Tyrosin

Übersicht

Beschreibung

It is categorized as a non-essential amino acid because it can be synthesized by the body from phenylalanine, another amino acid . L-tyrosine is found abundantly in high-protein food sources such as meat, dairy products, fish, eggs, and legumes . It serves as a precursor to several important neurotransmitters and hormones, including dopamine, epinephrine, norepinephrine, and thyroid hormones .

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Synthesis

Role in Dopamine Production

L-Tyrosine is a precursor to dopamine, which is essential for mood regulation and cognitive functions. Research has demonstrated that L-tyrosine supplementation can enhance dopamine synthesis, particularly under stress conditions where catecholamine levels are depleted. According to the European Food Safety Authority (EFSA), there is a cause-and-effect relationship between L-tyrosine intake and normal dopamine synthesis, suggesting its potential as a dietary supplement for mental health support .

Cognitive Performance Enhancement

Effects on Cognitive Function

Studies indicate that L-tyrosine may improve cognitive control functions such as working memory and task switching, especially in stressful situations. A double-blind study found that participants who received L-tyrosine exhibited better performance on cognitive tasks compared to those receiving a placebo . The following table summarizes findings from various studies on cognitive performance:

| Study Reference | Dosage (mg/kg) | Population | Main Findings |

|---|---|---|---|

| Jongkees et al. (2015) | 150 | Young Adults | Improved cognitive control under stress |

| Tumilty et al. (2011) | 10g/day | Young Adults | Enhanced endurance performance in some trials |

| EFSA (2011) | N/A | General Population | Supports normal dopamine synthesis |

Stress Mitigation

Cognitive Stress Relief

L-Tyrosine has been investigated for its ability to mitigate cognitive performance decrements under stress. A review of randomized controlled trials suggested that while evidence for physical performance enhancement is inconclusive, L-tyrosine consistently shows positive effects on cognitive performance during stressful conditions .

Clinical Applications

Use in Specific Populations

L-Tyrosine supplementation has shown promise in clinical settings, particularly for patients with certain neurological conditions. For instance, in individuals with schizophrenia, supplementation resulted in increased saccadic intrusions, indicating potential benefits for cognitive processing . Moreover, children with nemaline myopathy experienced decreased sialorrhea and increased energy levels when supplemented with L-tyrosine .

Industrial Applications

Biotechnological Production

Beyond its health applications, L-tyrosine is valuable in industrial contexts. It can be produced through biotechnological methods using microbial fermentation processes that convert biomass into amino acids. This environmentally friendly approach offers an alternative to chemical synthesis and is gaining traction in the pharmaceutical industry .

Case Studies

-

Cognitive Function Improvement in Stressful Environments

A study conducted on military personnel showed that L-tyrosine supplementation improved cognitive performance during high-stress training exercises, highlighting its potential application in enhancing operational readiness. -

Mood Enhancement in Seasonal Affective Disorder

Another case study indicated that individuals suffering from seasonal affective disorder reported mood improvements with regular L-tyrosine supplementation during winter months when sunlight exposure was limited.

Wirkmechanismus

Target of Action

Tyrosine is a non-essential amino acid that plays a crucial role in the production of several important substances in the body. It primarily targets enzymes such as tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine . It also targets protein tyrosine kinases (PTKs), which play a key role in the regulation of a variety of transduction pathways .

Mode of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . In the context of protein tyrosine kinases, tyrosine residues on the receptor tails are phosphorylated, triggering the assembly of an intracellular signaling complex on the tails .

Biochemical Pathways

Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, and ubiquinone . In humans, tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Pharmacokinetics

The pharmacokinetics of tyrosine, particularly in the context of tyrosine kinase inhibitors (TKIs), has been studied extensively . TKIs are rapidly absorbed after single-/multiple-dose administration, with median time to maximal plasma concentration of 1.5–2.3 hours . Systemic exposure after single or multiple doses increases approximately twofold with a twofold dose increase .

Result of Action

The action of tyrosine results in a variety of molecular and cellular effects. For instance, tyrosine-derived fumarate binds to REV1 and suppresses translesion DNA synthesis in epithelial ovarian cancer cells under chemotherapy . Moreover, tyrosine is crucial for the synthesis of neurotransmitters, such as dopamine, norepinephrine, and epinephrine .

Action Environment

Environmental factors can influence the action of tyrosine. For instance, diet availability and diet composition exert a critical control of these processes, primarily by acting on the hormones in charge of their endocrine control . Furthermore, lifestyle factors that showed the clearest association with TSH and thyroid hormones were smoking, body mass index (BMI) and iodine (micronutrient taken from the diet) .

Biochemische Analyse

Biochemical Properties

Tyrosine is an essential precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . It interacts with enzymes such as tyrosinase, which converts Tyrosine to L-DOPA . This interaction is part of an enzyme cascade-triggered colorimetric reaction used for the detection of Tyrosine .

Cellular Effects

Tyrosine influences cell function through its role in the synthesis of neurotransmitters and melanin . It impacts cell signaling pathways, gene expression, and cellular metabolism through its conversion to L-DOPA and subsequent involvement in the synthesis of catecholamines .

Molecular Mechanism

At the molecular level, Tyrosine exerts its effects through binding interactions with enzymes like tyrosinase . Tyrosinase catalyzes the hydroxylation of Tyrosine to catechol, and the subsequent oxidation to o-quinone . This process influences gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosine can change over time. For instance, an enzyme cascade reaction involving Tyrosine was developed for real-time detection . This reaction is based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .

Metabolic Pathways

Tyrosine is involved in several metabolic pathways. It interacts with enzymes like tyrosinase and DOPA-dioxygenase in the synthesis of catecholamines . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

Tyrosine is transported and distributed within cells and tissues as part of its role in the synthesis of neurotransmitters and melanin

Subcellular Localization

Tyrosine is localized in various subcellular compartments due to its role in the synthesis of neurotransmitters and melanin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-tyrosine can be synthesized through various chemical and biotechnological methods. One common synthetic route involves the hydroxylation of phenylalanine using phenylalanine hydroxylase . This reaction requires tetrahydrobiopterin as a cofactor and molecular oxygen as an oxidant. The reaction conditions typically involve maintaining a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of tyrosine often employs microbial fermentation and enzymatic catalysis . Microbial fermentation involves the use of genetically engineered microorganisms that can convert biomass feedstocks into tyrosine under environmentally friendly conditions . Enzymatic catalysis, on the other hand, utilizes specific enzymes to catalyze the conversion of precursor molecules into tyrosine. This method offers high specificity and efficiency, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: L-tyrosine can be oxidized to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.

Substitution: L-tyrosine can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Dopaquinone and melanin.

Reduction: Tyrosinol.

Substitution: Various halogenated and nitrated derivatives of tyrosine.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

L-Tyrosine, a non-essential amino acid, plays a crucial role in various physiological processes, including the synthesis of neurotransmitters and hormones. Its biological activities extend to neuroprotection, antidepressant effects, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of L-tyrosine, supported by research findings and case studies.

1. Neuropharmacological Effects

1.1. Antidepressant Activity

L-Tyrosine has been studied for its potential antidepressant effects, particularly in the context of stress. A study involving L-tyrosine-loaded nanoparticles demonstrated significant behavioral improvements in animal models subjected to stress. The administration of these nanoparticles (10 mg/kg) resulted in decreased immobility time in forced swim tests and increased locomotor activity, suggesting a restoration of normal neurotransmitter levels, particularly noradrenaline .

| Treatment Group | Immobility Time (seconds) | Sucrose Consumption (%) |

|---|---|---|

| Control | 120 | 30 |

| L-Tyrosine Solution (10 mg/kg) | 90 | 50 |

| L-Tyrosine Nanoparticles (10 mg/kg) | 60 | 70 |

| Fluoxetine (10 mg/kg) | 55 | 75 |

1.2. Fear Expression Modulation

Another study indicated that L-tyrosine administration could suppress fear expression in response to aversive stimuli. The results showed a significant reduction in fear responses without affecting physiological arousal measures, highlighting its potential as a modulator of emotional responses .

2. Antimicrobial Properties

Research has identified that L-tyrosine and its derivatives exhibit antimicrobial activities against a range of bacteria. The presence of phenolic and catechol moieties in L-tyrosine contributes to its ability to scavenge radicals and inhibit bacterial growth .

Key Findings:

- Antimicrobial Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

3. Enzymatic Regulation

L-Tyrosine plays a regulatory role in several enzymatic pathways:

3.1. Prephenate Dehydrogenase Activity

In studies on Corynebacterium glutamicum, L-tyrosine was shown to stimulate prephenate dehydratase activity while partially inhibiting prephenate dehydrogenase. This dual role suggests that L-tyrosine is involved in balancing the biosynthesis of aromatic amino acids like phenylalanine and tyrosine itself .

| Enzyme Activity | Control Activity (Units) | With L-Tyrosine (1 mM) (Units) |

|---|---|---|

| Prephenate Dehydrogenase | 100 | 80 |

| Prephenate Dehydratase | 50 | 300 |

4. Case Studies

Several case studies have examined the effects of L-tyrosine supplementation in various populations:

4.1. Stress Management in Healthy Adults

A randomized controlled trial found that supplementation with L-tyrosine improved cognitive flexibility under stress conditions, suggesting its utility in enhancing mental performance during challenging situations.

4.2. Depression in Clinical Populations

In clinical settings, patients with major depressive disorder showed improved symptoms when treated with L-tyrosine alongside traditional antidepressants, indicating a synergistic effect on mood enhancement.

Eigenschaften

IUPAC Name |

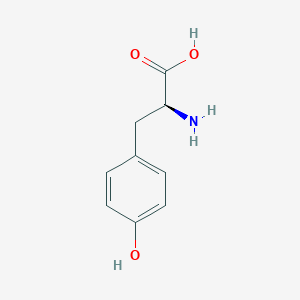

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.